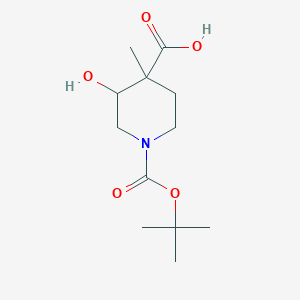

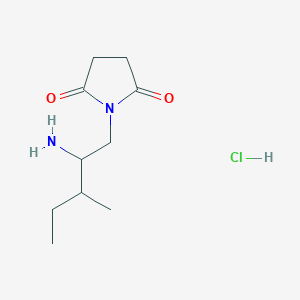

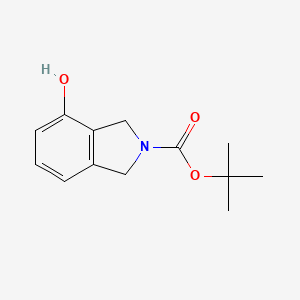

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

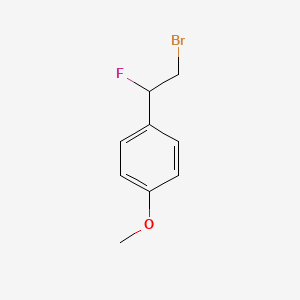

The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate involves a multi-step reaction . The first step involves the reaction of the starting material with anhydrous potassium carbonate and allyl bromide under ice-cooling . The reaction temperature is raised to 65°C overnight to complete the reaction . The reaction solution is then poured into ice-water, extracted with ethyl, washed with saturated brine, dried over anhydrous sodium sulfate, then concentrated, and purified by column chromatography to obtain the product .Molecular Structure Analysis

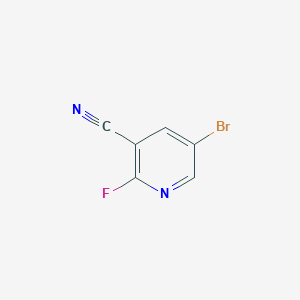

The molecular structure of tert-Butyl 4-hydroxyisoindoline-2-carboxylate is represented by the linear formula C13H17NO3 . It has a molecular weight of 235.28 .Physical And Chemical Properties Analysis

Tert-butyl 4-hydroxyisoindoline-2-carboxylate is a solid at room temperature . It has a molecular weight of 235.28 . It is soluble in most organic solvents but slightly soluble in water.Wissenschaftliche Forschungsanwendungen

Precursor to Biologically Active Natural Products

This compound serves as a potential precursor for synthesizing biologically active natural products like Indiacen A and Indiacen B. These natural products have been identified to possess various biological activities, which are crucial in the development of new therapeutic agents .

Anti-Cancer Agents

Derivatives of tert-Butyl 4-hydroxyisoindoline-2-carboxylate have been explored for their anti-cancer properties. Research indicates that these derivatives exhibit significant antiproliferative activity against various cancer cell lines, making them promising candidates for the development of novel anti-cancer medications .

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, which can be synthesized from tert-Butyl 4-hydroxyisoindoline-2-carboxylate, are valuable intermediates in the production of a wide range of novel organic compounds. These include amides, sulphonamides, and other bases that are essential in pharmaceutical research and development .

Development of Anticancer Agents

The indole core of tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a key feature in the design of new anticancer agents. Its derivatives have shown a broad spectrum of biological activities, which are extensively studied for their therapeutic potential .

Chemical Modification and Drug Design

The compound’s structure allows for various chemical modifications, making it a versatile building block in drug design. By introducing different functional groups, researchers can create a plethora of compounds with potential pharmacological activities .

Safety And Hazards

The safety information for tert-Butyl 4-hydroxyisoindoline-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxyisoindoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.